molecular formula C17H14N2O2 B2478187 6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 460715-27-9

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B2478187
CAS No.: 460715-27-9
M. Wt: 278.311
InChI Key: ZTMORCBSJDCVCN-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and quinoline rings, to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and functions.

    Medicine: Investigated for potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridinyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects in research studies.

Comparison with Similar Compounds

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    Quinoline-4-carboxylic acid: Lacks the ethyl and pyridinyl groups, making it less versatile in certain reactions.

    2-Phenylquinoline-4-carboxylic acid: Contains a phenyl group instead of a pyridinyl group, leading to different chemical properties and applications.

    6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-11-3-4-15-13(9-11)14(17(20)21)10-16(19-15)12-5-7-18-8-6-12/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMORCBSJDCVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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